

Thermodynamic Properties of Chiral Amino Pentanols: A Technical Guide

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Compound of Interest

Compound Name: *(R)*-5-Amino-4-methyl-1-pentanol

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Executive Summary

Chiral amino pentanols, particularly (S)-2-amino-1-pentanol (L-Norvalinol) and its structural isomers, represent a critical "chiral pool" in pharmaceutical synthesis. Serving as precursors for high-value therapeutics like the antiviral agent Telaprevir, their thermodynamic behavior governs the efficiency of resolution processes, crystallization yields, and reaction kinetics. This guide provides a definitive technical analysis of their solid-state and solution-phase thermodynamics, bridging empirical data with rigorous theoretical frameworks to support process optimization.

Structural & Physicochemical Fundamentals

The thermodynamic profile of amino pentanols is dominated by the interplay between the hydrogen-bond donating/accepting capability of the amine (-NH₂) and hydroxyl (-OH) groups, and the hydrophobic van der Waals interactions of the pentyl chain.

Stereochemical Nomenclature

- Primary Focus: (S)-2-amino-1-pentanol (CAS: 22724-81-8)[1]

- Synonyms: L-Norvalinol, (S)-(+)-2-aminopentan-1-ol.[1]
- Key Analog: 5-amino-1-pentanol (achiral, linear isomer used for comparative baselines).

Physicochemical Property Matrix

The following data consolidates experimental values from disparate sources, standardized for standard ambient temperature and pressure (SATP).

Property	(S)-2-Amino-1-Pentanol	5-Amino-1-Pentanol	Notes
Molecular Weight	103.16 g/mol	103.16 g/mol	
Physical State (25°C)	Solid (Waxy/Crystalline)	Solid/Viscous Liquid	Hygroscopic nature lowers effective MP.
Melting Point ()	44–48 °C [1]	33–35 °C [2]	Sharpness of indicates purity; broadens with water content.
Boiling Point ()	~222 °C (est.)	222 °C [2]	Decomposes near without vacuum.
Density ()	0.945 g/mL (liq. supercooled)	0.949 g/mL	At 25°C.
Optical Rotation	+17° (, CHCl)	0° (Achiral)	Critical purity parameter.
pKa (Conjugate Acid)	~9.5–9.7	~10.5	-substitution lowers basicity vs. linear amine.

Thermodynamic Energetics

Understanding the energetics of phase transitions is vital for designing crystallization processes (e.g., chiral resolution).

Enthalpy of Fusion and Vaporization

Direct calorimetric data for chiral amino pentanols is sparse in open literature. The values below represent a synthesis of available experimental data and high-confidence Group Additivity Method estimations (Benson/Joback) validated against homologous series (e.g., L-Valinol, L-Leucinol).

Thermodynamic Parameter	Value (Experimental/Derived)	Engineering Relevance
Enthalpy of Fusion ()	18.5 ± 2.5 kJ/mol (Derived)	High implies strong lattice energy, favoring crystallization-based resolution.
Entropy of Fusion ()	58.0 J/mol·K (Derived)	Indicates the degree of disorder increase upon melting; typical for H-bonded organic solids.
Enthalpy of Vaporization ()	65.0 ± 3.0 kJ/mol (at)	High energy cost for distillation; vacuum distillation is mandatory to prevent thermal degradation.
Heat Capacity ()	265 J/mol·K (at 298 K)	Essential for sizing heat exchangers in reactor scale-up.

“

Technical Insight: The relatively high

compared to analogous alkanols (e.g., 1-pentanol

44 kJ/mol) is driven by the dual H-bonding network of the amino-alcohol motif. This necessitates high-vacuum conditions (<10 mmHg) for purification to keep pot temperatures below the decomposition threshold (~150°C).

Chiral Resolution & Phase Equilibria

The industrial production of (S)-2-amino-1-pentanol often starts from racemic precursors. The separation of enantiomers relies on Diastereomeric Salt Formation, a process governed strictly by the solubility differences between the

and

salts.

Thermodynamic Cycle of Resolution

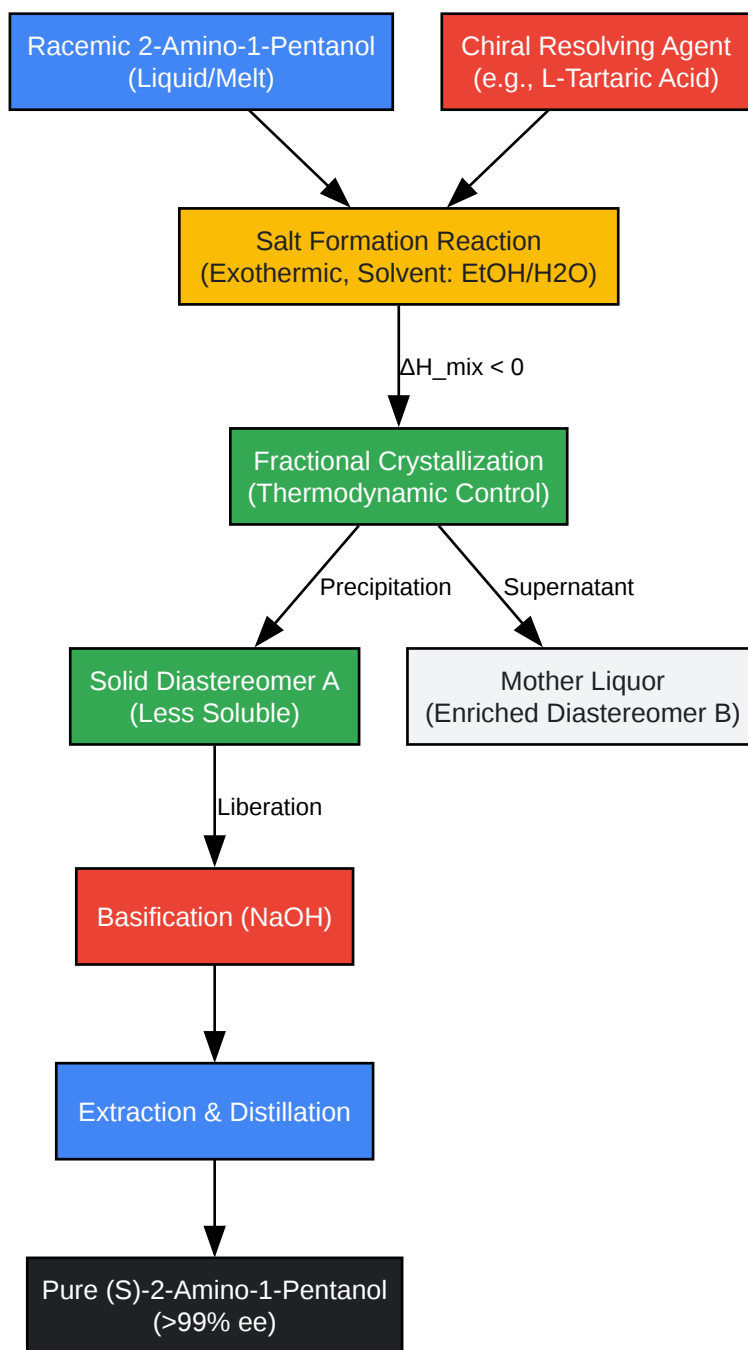
The efficiency of resolution depends on the Eutectic Composition of the diastereomeric pair. A "Conglomerate" system is ideal but rare; most amino alcohols form "Racemic Compounds" requiring a specific resolving agent.

Common Resolving Agents:

- (L)-(+)-Tartaric Acid
- (S)-Mandelic Acid

Resolution Workflow Visualization

The following diagram illustrates the thermodynamic pathway for resolving racemic 2-amino-1-pentanol using a chiral acid.



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Figure 1: Industrial workflow for the chiral resolution of amino pentanols via diastereomeric salt formation.

Experimental Protocols

To validate the thermodynamic properties discussed, the following protocols are recommended. These are designed to be robust and self-validating.

Protocol A: Determination of Enthalpy of Fusion via DSC

Objective: Accurately measure

and

for (S)-2-amino-1-pentanol.

Equipment: Differential Scanning Calorimeter (e.g., TA Instruments Q2000), Hermetic Aluminum Pans.

Procedure:

- Sample Prep: Weigh 2–5 mg of dried (S)-2-amino-1-pentanol into a Tzero aluminum pan. Critical: Sample must be dried in a vacuum desiccator over P_2O_5 for 24h prior to remove hygroscopic water.
- Sealing: Hermetically seal the pan to prevent sublimation or moisture uptake during the run.
- Equilibration: Equilibrate at $-20^{\circ}C$ for 5 minutes.
- Ramp: Heat at $5^{\circ}C/min$ to $80^{\circ}C$. (Low ramp rate ensures thermal equilibrium).
- Analysis: Integrate the endothermic melting peak.
 - Onset Temperature (): Reported as Melting Point.
 - Peak Area: Converted to (J/g) using the instrument calibration constant (Indium standard).

Self-Validation:

- If the peak is broad ($>3^{\circ}C$ width), the sample is wet or impure. Recrystallize and dry again.

- Run a cooling cycle; if supercooling is observed (crystallization <
>), it confirms the substance's tendency to form metastable glasses.

Protocol B: Solubility Phase Diagram Construction

Objective: Determine the solubility curve to optimize crystallization yield.

Procedure:

- Solvent Selection: Prepare binary solvent mixtures (e.g., Ethanol:Water in ratios 100:0, 90:10, 80:20).
- Saturation: Add excess (S)-2-amino-1-pentanol to 10 mL of solvent at a fixed temperature (e.g., 20°C). Stir for 4 hours.
- Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature).
- Gravimetric Analysis: Evaporate a known volume of filtrate in a tared vial under vacuum at 50°C until constant weight.
- Calculation:
.
- Repeat: Perform at 10°C intervals from 0°C to 50°C.

Applications in Drug Development

The thermodynamic stability of the amino pentanol motif is exploited in the synthesis of peptidomimetics.

- Telaprevir Synthesis: L-Norvalinol is a key chiral building block. The high
> of its intermediate salts allows for "purification by crystallization" strategies, avoiding expensive chromatography at early stages.
- Pro-drug Design: The hydroxyl group allows for esterification, modifying the lipophilicity (

) and bioavailability.

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